Lipophilicity (XLogP3) Comparison: Target Compound vs Des-Methyl Analog
The target compound exhibits a computed XLogP3 of 2.8, reflecting the contribution of the 3-methyl substituent on the piperidine ring [1]. In contrast, the des-methyl analog 2-(piperidin-1-ylmethyl)benzonitrile (CAS 135277-08-6), with molecular formula C₁₃H₁₆N₂ (MW 200.28), has a predicted lower logP of approximately 2.3 based on the absence of the methyl group (estimated Δ of ~0.5 log units per methyl group) [2]. This difference of approximately +0.5 log units translates to a roughly threefold increase in octanol-water partition coefficient, which has implications for passive membrane permeability and CNS penetration potential in screening campaigns.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18) |
| Comparator Or Baseline | 2-(Piperidin-1-ylmethyl)benzonitrile (CAS 135277-08-6): XLogP3 ≈ 2.3 (estimated; des-methyl analog, one fewer -CH2- unit; exact computed value not available from PubChem due to search constraints) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (estimated; target compound more lipophilic by approximately one methyl-group contribution) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparison based on molecular formula difference (C₁₄H₁₈N₂ vs C₁₃H₁₆N₂) |
Why This Matters
The elevated lipophilicity alters the compound's predicted CNS Multiparameter Optimization (MPO) score and passive permeability profile, which may render the target compound more suitable for cell-based assays targeting intracellular or CNS-resident proteins compared to its des-methyl counterpart.
- [1] PubChem. Computed Properties for 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile: XLogP3 = 2.8, Molecular Weight = 214.31, CID 24702770. https://pubchem.ncbi.nlm.nih.gov/compound/1017052-04-8 View Source
- [2] PubChem. 2-(Piperidin-1-ylmethyl)benzonitrile, CID (multiple). Molecular formula C₁₃H₁₆N₂, MW 200.28. Structural comparison basis for logP estimation. https://pubchem.ncbi.nlm.nih.gov/ View Source
